molecular formula C12H6BrClF3N B13693591 N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13693591
M. Wt: 336.53 g/mol
InChI Key: YWQUXIJAFAJREB-UHFFFAOYSA-N
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Description

N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a bromo-substituted naphthyl group and a trifluoroacetimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-bromo-1-naphthylamine with trifluoroacetic anhydride in the presence of a suitable base, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.

Scientific Research Applications

N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.

    Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, making it a subject of interest in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl chloride moiety can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-1-naphthyl)-2-chloroacetamide
  • N-(4-Bromo-1-naphthyl)benzenesulfonamide
  • 4-Bromo-1-naphthyl acetate

Uniqueness

N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.

Properties

Molecular Formula

C12H6BrClF3N

Molecular Weight

336.53 g/mol

IUPAC Name

N-(4-bromonaphthalen-1-yl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C12H6BrClF3N/c13-9-5-6-10(18-11(14)12(15,16)17)8-4-2-1-3-7(8)9/h1-6H

InChI Key

YWQUXIJAFAJREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N=C(C(F)(F)F)Cl

Origin of Product

United States

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